molecular formula C16H15ClN2O B2419556 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-56-3

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2419556
CAS No.: 941540-56-3
M. Wt: 286.76
InChI Key: RETKACRYTQSJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol. This compound is a white to off-white solid that is soluble in methanol, ethanol, and water.

Scientific Research Applications

It has shown promise as an antiviral, antibacterial, antifungal, and antitumor agent. Additionally, researchers have been investigating its therapeutic potential in treating diseases such as diabetes, inflammation, and Alzheimer’s disease. Its diverse biological activities make it a valuable compound for further research in chemistry, biology, medicine, and industry .

Preparation Methods

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can be synthesized via several methods, including conventional heating, microwave irradiation, and ultrasonic irradiation. The conventional heating method involves the reaction of 4-chlorobenzylamine with o-phthalaldehyde in the presence of a base, followed by cyclization with ethylene glycol

Chemical Reactions Analysis

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chromic acid for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-chlorobenzyl alcohol can produce 4-chlorobenzaldehyde .

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with molecular targets and pathways within cells. As a benzimidazole derivative, it is believed to exert its effects by interfering with the synthesis of nucleic acids and proteins, thereby inhibiting the growth and proliferation of microorganisms and cancer cells . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can be compared with other benzimidazole derivatives, such as 1-(4-chlorobenzyl)-1H-benzimidazol-2-ylmethanol and 2-(2-chloro-1H-benzimidazol-1-yl)ethanol . These compounds share similar chemical structures and biological activities but may differ in their potency, solubility, and specific applications

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETKACRYTQSJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.